3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.:
Cat. No.: VC13791296
Molecular Formula: C7H9BrO2
Molecular Weight: 205.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9BrO2 |
|---|---|
| Molecular Weight | 205.05 g/mol |
| IUPAC Name | 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H9BrO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-4H2,(H,9,10) |
| Standard InChI Key | NXRRNEOXMJIEBD-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(C2)C(=O)O)CBr |
| Canonical SMILES | C1C2(CC1(C2)C(=O)O)CBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s defining feature is its bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained hydrocarbon framework comprising three fused cyclopropane rings. The bromomethyl group () and carboxylic acid () are positioned at the 1- and 3-positions of the BCP core, respectively, creating a sterically congested environment that influences reactivity . The strain energy of the BCP system, estimated at 70–80 kcal/mol, contributes to its unique chemical behavior, enabling participation in strain-release reactions .
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.05 g/mol |
| Boiling Point | Not reported (decomposes) |
| Solubility | Moderate in polar aprotic solvents |
| Stability | Sensitive to heat and light |
The carboxylic acid group enhances solubility in polar solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), while the bromomethyl substituent introduces electrophilic reactivity .
Synthesis Methodologies
Four-Step Synthetic Route
A widely adopted synthesis involves sequential transformations starting from methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate (Compound A) :
Step 1: Carbonyl Reduction
Compound A undergoes borane-mediated reduction in THF at 0°C, yielding 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound B) with 83.5% yield and 98% purity .
Step 2: Bromination
Treatment of Compound B with triphenylphosphine () and bromine in dichloromethane produces 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound C). This step exploits the Appel reaction mechanism, achieving near-quantitative bromination .
Step 3: Ester Hydrolysis
Alkaline hydrolysis of Compound C using lithium hydroxide monohydrate () in a THF/water mixture affords 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (Compound D). Reaction conditions (8–15 hours at 20–30°C) ensure complete deesterification without compromising the BCP framework .
Step 4: Dehalogenation
Catalytic hydrogenation of Compound D over palladium-on-carbon () in ethyl acetate under hydrogen atmosphere removes the bromine atom, yielding 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid. This step demonstrates the compound’s utility as a synthetic intermediate .
Alternative Approaches
Recent advances include radical-based functionalization strategies. For instance, decarboxylative Minisci reactions enable direct coupling of BCP carboxylic acids with heteroarenes, bypassing traditional halogenation steps . Such methods expand access to polysubstituted BCP derivatives, though yields remain moderate (40–65%) .
Reactivity and Functionalization
Electrophilic Bromine Participation
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP core serves as a non-classical bioisostere for:
-
tert-Butyl groups: Mimics hydrophobic bulk while reducing metabolic oxidation .
-
meta-Substituted arenes: Maintains spatial orientation without aromatic ring liabilities (e.g., CYP450 inhibition) .
A comparative study showed BCP-containing analogs of kinase inhibitors exhibited 3-fold higher aqueous solubility and 50% lower clearance in hepatocyte assays compared to aromatic counterparts .
Prodrug Development
The bromomethyl-carboxylic acid motif enables conjugation to prodrug linkers. For example, esterase-cleavable bonds introduced at the carboxylic acid position facilitate targeted release of therapeutics in esterase-rich tissues .
Related Bicyclo[1.1.1]pentane Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(bromomethyl)BCP-1-carboxylate | Enhanced lipophilicity for CNS penetration | |
| tert-Butyl 3-(bromomethyl)BCP-1-carboxylate | Improved solubility in apolar solvents | |
| 3-(Methoxycarbonyl)BCP-1-carboxylic Acid | Dual ester/acid functionality |
These derivatives highlight the BCP scaffold’s versatility, enabling fine-tuning of physicochemical properties for specific applications .
Industrial and Research Prospects
Scalable Synthesis
The patent-pending route from methyl bicyclo[1.1.1]pentane-1-carboxylate demonstrates kilogram-scale feasibility, with cost analysis indicating 60% reduction compared to earlier methods . Key advantages include:
-
Commercial availability of starting materials
-
Minimal chromatographic purification
-
Compatibility with continuous flow reactors
Emerging Applications
Ongoing research explores roles in:
-
Polymer Chemistry: Strain-promoted polymerization initiators
-
Metal-Organic Frameworks (MOFs): BCP-based linkers for high-surface-area materials
-
Proteolysis-Targeting Chimeras (PROTACs): Spacer units optimizing ternary complex formation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume